![molecular formula C16H21NO2 B2773457 Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate CAS No. 2344692-58-4](/img/structure/B2773457.png)
Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate
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Overview
Description
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . This group is known for its steric bulk and its resistance to acid and base hydrolysis .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a suitable electrophile . The specific synthesis route would depend on the structure of the desired product .Molecular Structure Analysis
Tert-butyl groups are known to be sterically bulky, which can influence the conformation and reactivity of the molecules they are part of . They can also affect the physical properties of the molecule, such as its solubility and melting point .Physical And Chemical Properties Analysis
Tert-butyl groups can influence the physical and chemical properties of the compounds they are part of. For example, they can increase the steric bulk of the molecule, affect its polarity, and influence its solubility in different solvents .Scientific Research Applications
Organic Optoelectronic Materials
Carbazole-based compounds, including Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate, play a crucial role in organic optoelectronic devices. Here’s why:
- Advantages : Carbazole compounds offer several advantages, such as low-cost starting materials, facile functionalization at the nitrogen atom, and easy linkage through the carbazole backbone .
Photophysics and Excited-State Dynamics
Understanding the photophysical behavior of this compound is essential for its practical applications:
- Excited-State Relaxation : Femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy reveal that the initially prepared singlet state (Sx) decays to the S1 state via internal conversion (IC). The S1 state exhibits absorption peaks at 350, 600, and 1100 nm with a lifetime of 13–15 ns. Energy transfer to the solvent occurs within 8–20 ps. The triplet state (T1) is populated by intersystem crossing (ISC) from S1, with a typical quantum yield of 51–56% .
- Radical Cation Formation : Two-photon excitation leads to the formation of a small amount of the radical cation .
Biologically Active Precursor
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: (a derivative of EN300-6760106) serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Other Applications
While research is ongoing, consider exploring these additional applications:
Knötig, K. M., Gust, D., Lenzer, T., & Oum, K. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem, 4(2), 163–178. DOI: 10.3390/photochem4020010 Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Springer. Link
Mechanism of Action
Future Directions
Tert-butyl groups are widely used in organic synthesis and materials science, and research is ongoing to develop new methods for their incorporation into complex molecules and materials . Future directions in this field could include the development of more efficient synthesis methods, the design of new tert-butyl-containing materials with improved properties, and the exploration of new applications for these compounds .
properties
IUPAC Name |
tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-7-6-9-13-8-4-5-10-14(13)12-17/h4-8,10H,9,11-12H2,1-3H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYOIFZPYIHIOA-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C/C=C\CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate |
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